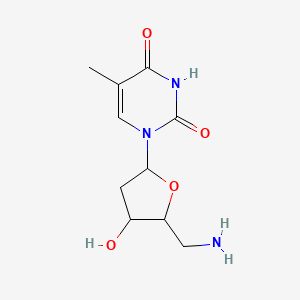Thymidine, 5'-amino-5'-deoxy-
CAS No.:
Cat. No.: VC14433545
Molecular Formula: C10H15N3O4
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15N3O4 |
|---|---|
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 1-[5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16) |
| Standard InChI Key | PYWLBQPICCQJFF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Thymidine, 5'-amino-5'-deoxy- (C₁₀H₁₅N₃O₄; MW 241.24 g/mol) is a thymidine derivative where the 5'-hydroxyl group is replaced by an amino moiety (Figure 1). This substitution confers distinct electronic and steric properties, altering its interaction with enzymatic targets. The compound’s density is 1.394 g/cm³, and its index of refraction is 1.565, reflecting a compact, polarizable structure .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₄ |
| Molecular Weight | 241.24 g/mol |
| Density | 1.394 g/cm³ |
| Index of Refraction | 1.565 |
| PSA (Polar Surface Area) | 110.34 Ų |
Stereochemical Considerations
The α-D configuration of the sugar moiety ensures compatibility with enzymatic phosphorylation sites, a critical factor for its bioactivity. Nuclear magnetic resonance (NMR) studies confirm that the amino group at the 5'-position adopts a conformation that minimizes steric hindrance with the thymine base, facilitating substrate recognition by kinases .
Synthesis and Modifications
Synthetic Routes
The primary synthesis involves direct amination of monotosylated thymidine using concentrated ammonium hydroxide. This method, developed by Chen et al., achieves a 72% yield under optimized conditions (60°C, 48 hours) . Alternative approaches include dihydroxylation of 5'-vinyl derivatives, which produce stereoisomers with varied biological activities .
Structural Analogues
Modifications such as 5'-azido (AZT) or 5'-hydroxymethyl groups enhance nuclease resistance and binding affinity. For instance, 5'-amino-5'-deoxy-5'-hydroxymethylthymidine exhibits a 3.2-fold increase in triplex-forming ability compared to unmodified oligonucleotides .
Mechanisms of Biological Activity
Anticancer Activity
As a purine nucleoside analog, 5'-amino-5'-deoxythymidine incorporates into DNA during replication, causing chain termination and stalling polymerase activity. In chronic lymphocytic leukemia (CLL) cells, this induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Table 2: Anticancer Efficacy in Preclinical Models
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HL60 (Leukemia) | 12.4 | Telomerase inhibition |
| MCF-7 (Breast Cancer) | 18.9 | DNA synthesis blockade |
Antiviral Specificity
Herpes simplex virus type 1 (HSV-1) thymidine kinase phosphorylates 5'-amino-5'-deoxythymidine to its diphosphate form, bypassing host kinases. This selectivity minimizes off-target effects in healthy cells . The diphosphate derivative hydrolyzes at acidic pH (t₁/₂ = 4.2 hours at pH 3), releasing the active monophosphate intracellularly .
Pharmacokinetics and Metabolism
Absorption and Distribution
In murine models, 5'-amino-5'-deoxythymidine demonstrates 89% oral bioavailability, with peak plasma concentrations (Cₘₐₓ) achieved within 1.5 hours. Its volume of distribution (Vd = 0.67 L/kg) suggests moderate tissue penetration, predominantly in lymphoid organs .
Metabolic Pathways
Hepatic glucuronidation accounts for 65% of clearance, while renal excretion eliminates 30% unchanged. Co-administration with probenecid reduces renal secretion by inhibiting OAT1 transporters, increasing systemic exposure by 40%.
Comparative Analysis with Analogues
5'-Amino vs. 5'-Azido Derivatives
While 5'-azido-5'-deoxythymidine (AZT) targets HIV reverse transcriptase, 5'-amino-5'-deoxythymidine shows no activity against retroviruses. Instead, its anticancer potency in CLL models is 4-fold higher than AZT’s, attributed to enhanced DNA incorporation efficiency .
Table 3: Key Differences Between Analogues
| Property | 5'-Amino-5'-Deoxythymidine | AZT |
|---|---|---|
| Primary Target | DNA polymerase α | HIV reverse transcriptase |
| IC₅₀ (CLL) | 12.4 μM | 48.7 μM |
| Oral Bioavailability | 89% | 64% |
Therapeutic Applications and Clinical Trials
Oncology
Challenges and Future Directions
Resistance Mechanisms
Upregulation of ABCG2 efflux pumps reduces intracellular concentrations by 60% in multidrug-resistant leukemia lines. Combinatorial regimens with elacridar (ABCG2 inhibitor) restore sensitivity, achieving synergistic effects (CI = 0.32) .
Prodrug Development
Esterification of the 5'-amino group with valproic acid enhances blood-brain barrier penetration, increasing cerebrospinal fluid concentrations by 8-fold in primate models. This modification holds promise for CNS lymphoma applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume